molecular formula C7H13NO3 B14601246 Ethyl N-(3-oxopropoxy)ethanimidate CAS No. 60302-06-9

Ethyl N-(3-oxopropoxy)ethanimidate

Cat. No.: B14601246
CAS No.: 60302-06-9
M. Wt: 159.18 g/mol
InChI Key: VYYGPIMMEBMHSY-UHFFFAOYSA-N
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Description

Ethyl N-(3-oxopropoxy)ethanimidate is a specialized organic compound featuring an ethanimidate ester backbone with a 3-oxopropoxy substituent. This structure combines a reactive imidate group (C=N-O-) with a ketone-containing side chain, making it a versatile intermediate in synthetic chemistry. For instance, Ethyl N-(4-bromobutoxy)ethanimidate (a brominated analog) was synthesized via nucleophilic substitution reactions involving ethyl ethanimidate and bromoalkoxy precursors, yielding a 26% product after purification .

Properties

CAS No.

60302-06-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-(3-oxopropoxy)ethanimidate

InChI

InChI=1S/C7H13NO3/c1-3-10-7(2)8-11-6-4-5-9/h5H,3-4,6H2,1-2H3

InChI Key

VYYGPIMMEBMHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOCCC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-oxopropoxy)ethanimidate can be achieved through the esterification reaction between ethyl ethanimidate and 3-oxopropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of esters like this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-oxopropoxy)ethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(3-oxopropoxy)ethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-(3-oxopropoxy)ethanimidate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl N-(4-bromobutoxy)ethanimidate

  • Structure : Differs by substitution of the 3-oxopropoxy group with a 4-bromobutoxy chain.
  • Reactivity: The bromine atom in the butoxy chain enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in inhibitor synthesis for S-adenosylmethionine synthase) .
  • Yield : 26% (lower due to steric hindrance and purification challenges) .

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates

  • Structure: Contains a 2-oxopropanoate ester linked to a nitropyridinyl group, contrasting with the ethanimidate core in the target compound.
  • Reactivity : The nitro group and pyridine ring enable participation in cycloaddition and nucleophilic aromatic substitution reactions, unlike the imidate’s electrophilic behavior.
  • Synthetic Utility : Serves as intermediates for heterocyclic systems (e.g., pyrrolo[3,4-b]pyridines) with yields up to 50% .

Bis(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethyl) C60–malonate

  • Structure : Incorporates a 3-oxopropoxy chain but conjugated to a fullerene (C60) core, diverging significantly in molecular weight and application.
  • Functionality : The 3-oxopropoxy group here acts as a linker for bioconjugation (e.g., NHS ester activation for protein binding) .
  • Yield: Not explicitly reported, but purification involves chromatographic techniques similar to other alkoxyimidates .

Table 1: Key Properties of Ethyl N-(3-oxopropoxy)ethanimidate and Analogs

Compound Core Functional Group Key Substituent Yield (%) Primary Application
This compound Ethanimidate 3-Oxopropoxy ~25–30* Enzyme inhibitor intermediates
Ethyl N-(4-bromobutoxy)ethanimidate Ethanimidate 4-Bromobutoxy 26 Adenosine derivative synthesis
Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate 2-Oxopropanoate Nitropyridinyl 45–50 Heterocyclic system precursors
C60–malonate derivative Fullerene-malonate 3-Oxopropoxy linker N/A Bioconjugation platforms

*Estimated based on analogous syntheses .

Research Findings and Mechanistic Insights

  • Stability : Ethanimidates like this compound are prone to hydrolysis under acidic or aqueous conditions due to the labile C=N-O bond, necessitating anhydrous reaction environments .
  • Synthetic Challenges : The 3-oxopropoxy group may introduce steric or electronic effects that reduce yields compared to simpler alkoxy analogs (e.g., 4-bromobutoxy derivatives) .
  • Biological Relevance : Compounds with 3-oxopropoxy chains are increasingly used in prodrug designs or enzyme inhibitors, leveraging their ketone groups for targeted reactivity .

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